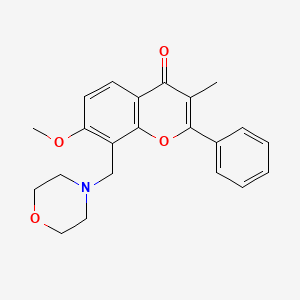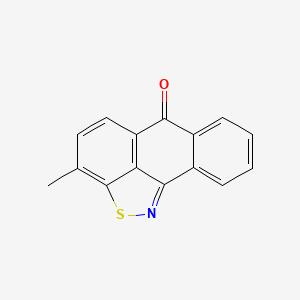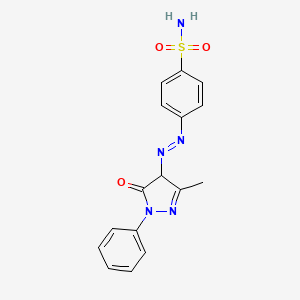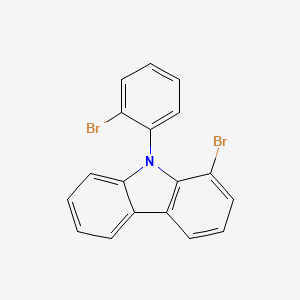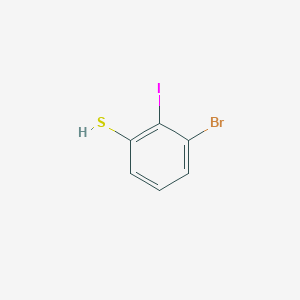
3-Bromo-2-iodobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-iodobenzenethiol: is an organosulfur compound with the molecular formula C6H4BrIS. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a thiol group (-SH).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the sequential bromination and iodination of benzenethiol. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-iodobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the thiol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted benzenethiols
- Disulfides
- Sulfonic acids
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-iodobenzenethiol is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated thiols on cellular processes and enzyme activities. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-iodobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
- 2-Bromo-3-iodobenzenethiol
- 4-Bromo-2-iodobenzenethiol
- 3-Chloro-2-iodobenzenethiol
Comparison: 3-Bromo-2-iodobenzenethiol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C6H4BrIS |
|---|---|
Peso molecular |
314.97 g/mol |
Nombre IUPAC |
3-bromo-2-iodobenzenethiol |
InChI |
InChI=1S/C6H4BrIS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H |
Clave InChI |
ZTLALIMLNPJVOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)I)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


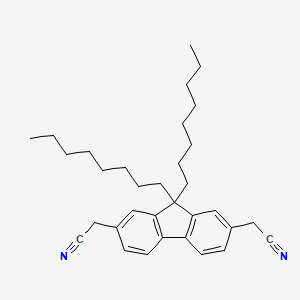
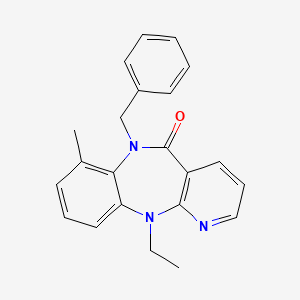
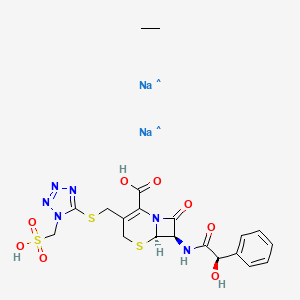
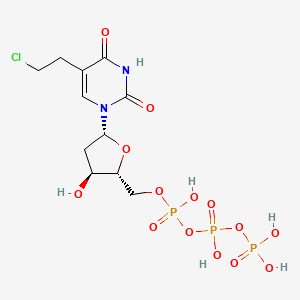


![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
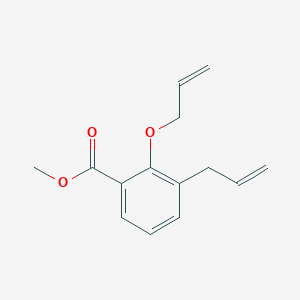
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)
